molecular formula C15H11N3 B12864650 2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile

2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile

Cat. No.: B12864650
M. Wt: 233.27 g/mol
InChI Key: LTSUOVABNPZKTA-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile is a heterocyclic compound that features a pyrrolopyridine core with a phenyl group at the 3-position and an acetonitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of benzene reacts with a halogenated pyrrolopyridine.

    Addition of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.

    Substitution: The compound can participate in various substitution reactions, especially at the pyrrolopyridine core, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or alkylation using alkyl halides in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or alkylated pyrrolopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)aceton

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(3-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile

InChI

InChI=1S/C15H11N3/c16-7-6-11-8-13-14(10-18-15(13)17-9-11)12-4-2-1-3-5-12/h1-5,8-10H,6H2,(H,17,18)

InChI Key

LTSUOVABNPZKTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)CC#N

Origin of Product

United States

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